
6-ethoxy-3-((4-fluorophenyl)sulfonyl)-1-propylquinolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-ethoxy-3-((4-fluorophenyl)sulfonyl)-1-propylquinolin-4(1H)-one, also known as EF PQ-4, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of quinolones, which are known for their antibacterial and antifungal properties. However, EF PQ-4 has been found to possess unique properties that make it a promising candidate for various research applications.
Applications De Recherche Scientifique
Chemical Synthesis and Derivatives
6-Ethoxy-3-((4-fluorophenyl)sulfonyl)-1-propylquinolin-4(1H)-one is a compound involved in the synthesis of various chemical derivatives. For instance, studies like that by Ichikawa et al. (2006) show the use of related compounds in the synthesis of fluorinated isoquinolines and quinolines, highlighting their significance in chemical synthesis processes.
Fluorescence Derivatization
Compounds related to this compound have been found effective as fluorescence derivatization reagents. Research by Yoshida et al. (1992) demonstrates their application in high-performance liquid chromatography for sensitive detection of alcohols.
Antibacterial Applications
In the field of microbiology, derivatives of this compound have shown potential as antibacterial agents. A study by Goueffon et al. (1981) describes the antibacterial properties of a related quinolone compound, indicating the broader implications of this chemical class in antibiotic development.
Protection of Hydroxyl Groups
In organic chemistry, derivatives of this compound are used for protecting hydroxyl groups. Spjut et al. (2010) Spjut et al. (2010) researched the synthesis and application of a related protective group in carbohydrate chemistry.
Broad-Spectrum Antibacterial Synthesis
This compound also plays a role in synthesizing broad-spectrum antibacterial agents. Hashimoto et al. (2007) Hashimoto et al. (2007) detailed the synthesis of a 2-sulfonylquinolone derivative, effective against resistant bacteria like MRSA.
Antioxidant Research
In the context of antioxidant research, Kumar et al. (2007) Kumar et al. (2007) investigated ethoxyquin and its analogues for antioxidative capacity, which is relevant to the broader family of quinolines.
Fluorescence Probing
Compounds in this class are useful in developing fluorescent probes for biological and chemical studies. Sun et al. (2018) Sun et al. (2018) developed a fluorescent probe based on a similar structure for detecting reducing agents.
Fluorescence Labeling
These compounds are also significant in fluorescence labeling. Hirano et al. (2004) Hirano et al. (2004) researched 6-methoxy-4-quinolone for its application in fluorescent labeling, emphasizing the versatility of quinoline derivatives in analytical chemistry.
Propriétés
IUPAC Name |
6-ethoxy-3-(4-fluorophenyl)sulfonyl-1-propylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FNO4S/c1-3-11-22-13-19(27(24,25)16-8-5-14(21)6-9-16)20(23)17-12-15(26-4-2)7-10-18(17)22/h5-10,12-13H,3-4,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEYFZHQTYOHJIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=O)C2=C1C=CC(=C2)OCC)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-methylbenzo[d]thiazol-2-yl)-2-(naphthalen-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2985934.png)
![3-[({2-[(3-Chlorophenyl)imino]-3-(3-methoxypropyl)-2,3-dihydro-1,3-thiazol-4-yl}methyl)(prop-2-yn-1-yl)amino]-1lambda6-thiolane-1,1-dione](/img/structure/B2985939.png)
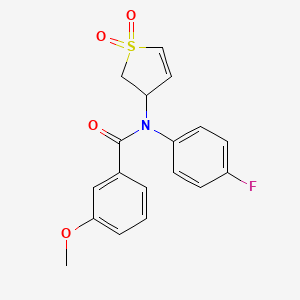
![2-[1-(Benzenesulfonyl)pyrrolidin-2-yl]-1,3-benzothiazole](/img/structure/B2985942.png)
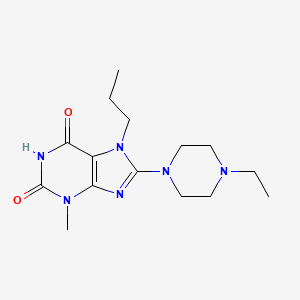

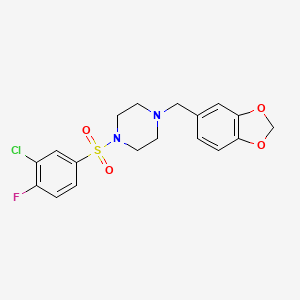
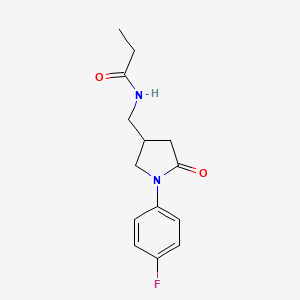
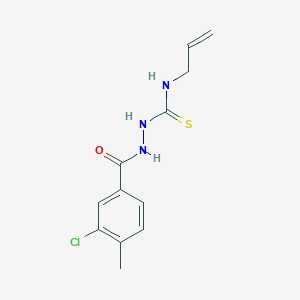
![7-[3-(diethylamino)propyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/no-structure.png)
![N-(2-acetamidoethyl)-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide](/img/structure/B2985950.png)
![N-[2-(3-Butan-2-yl-4-hydroxyanilino)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2985952.png)
![2-Amino-2-[3-(2,4,5-trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2985953.png)
![1,3-Dihydrospiro[indene-2,3'-oxolane]-2',5'-dione](/img/structure/B2985955.png)